Technical Documentation Center

3-Iodo-5-methoxy-1-methyl-1H-indazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Iodo-5-methoxy-1-methyl-1H-indazole

Core Science & Biosynthesis

Foundational

Crystal structure analysis of 3-Iodo-5-methoxy-1-methyl-1H-indazole

Topic: Crystal Structure Analysis of 3-Iodo-5-methoxy-1-methyl-1H-indazole Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The unambiguous st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Crystal Structure Analysis of 3-Iodo-5-methoxy-1-methyl-1H-indazole Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The unambiguous structural determination of active pharmaceutical ingredient (API) intermediates is a non-negotiable cornerstone of modern drug discovery. 3-Iodo-5-methoxy-1-methyl-1H-indazole (CAS: 1426424-07-8) serves as a critical halogenated building block for cross-coupling reactions in the synthesis of kinase and BET bromodomain inhibitors[1]. However, the synthesis of substituted indazoles is notoriously prone to regiochemical ambiguity—specifically concerning the N1 versus N2 methylation and the precise position of electrophilic halogenation.

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we dissect the causality behind the analytical choices required to validate this molecule. By integrating single-crystal X-ray diffraction (SCXRD) with orthogonal spectroscopic techniques, we establish a self-validating workflow that guarantees absolute structural integrity, maps the crystal lattice's halogen-bonding networks, and ensures bulk phase purity.

Structural Significance in Medicinal Chemistry

Indazole cores are privileged scaffolds in medicinal chemistry due to their bioisosterism with indole and their ability to act as robust hydrogen-bond donors/acceptors. The introduction of an iodine atom at the C3 position provides a highly reactive site for palladium-catalyzed Suzuki-Miyaura or Sonogashira couplings[2]. Furthermore, the C5-methoxy group modulates the electronic landscape of the ring, influencing both the pharmacokinetics of the downstream API and the crystal packing of the intermediate itself.

The primary analytical challenge lies in differentiating the target 1-methyl isomer from the kinetically competitive 2-methyl byproduct formed during N-alkylation[3]. While 2D-NMR (NOESY/HMBC) provides connectivity data, SCXRD remains the gold standard for absolute structural confirmation, revealing not just atomic connectivity, but the complex intermolecular forces—such as halogen bonding—that dictate solid-state stability.

Self-Validating Synthesis & Crystallization Workflow

To obtain diffraction-quality crystals, the synthesis and purification must be meticulously controlled. Impurities disrupt the crystal lattice, leading to twinning or amorphous precipitation.

Step-by-Step Methodology
  • Regioselective Iodination: 5-Methoxy-1H-indazole is treated with I2​ and KOH in DMF at room temperature[2]. The strongly basic conditions deprotonate the indazole, directing electrophilic aromatic substitution exclusively to the electron-rich C3 position.

  • N-Methylation: The resulting 3-iodo-5-methoxy-1H-indazole is reacted with methyl iodide (MeI) using sodium hydride (NaH) in DMF at 0 °C. Causality: Low temperatures are maintained to thermodynamically favor the N1-alkylation over the N2-alkylation.

  • Chromatographic Isolation: The crude mixture is purified via silica gel flash chromatography (Hexane/EtOAc gradient) to isolate the pure 1-methyl isomer.

  • Crystal Growth (Vapor Diffusion):

    • Dissolve 10 mg of the purified compound in 0.5 mL of dichloromethane (DCM) in a small inner vial.

    • Place the inner vial inside a larger sealed chamber containing 3 mL of n-hexane (antisolvent).

    • Causality: The differential vapor pressures allow hexane to slowly diffuse into the DCM. This creates a controlled supersaturation gradient, promoting the nucleation of a single, highly ordered macroscopic crystal rather than kinetic precipitation.

Workflow Syn Synthesis of 3-Iodo-5-methoxy- 1-methyl-1H-indazole Pur Purification & Isolation (Flash Chromatography) Syn->Pur MS Mass Spectrometry (ESI-MS) Isotopic Pattern Confirmation Pur->MS NMR NMR Spectroscopy (1D/2D) Regiochemistry Validation MS->NMR Cry Single-Crystal Growth (Vapor Diffusion Method) NMR->Cry XRD X-Ray Diffraction (XRD) Data Collection at 100K Cry->XRD Ref Structure Solution & Refinement (SHELXT/SHELXL) XRD->Ref Val Final Structural Validation Absolute Configuration Ref->Val

Caption: Self-validating analytical workflow for the structural confirmation of indazole derivatives.

Single-Crystal X-Ray Diffraction (SCXRD) Analysis

A suitable single crystal (typically <0.5 mm in any dimension) is mounted on a goniometer head and cooled under a stream of liquid nitrogen (100 K)[3].

Causality in Data Collection: We utilize Molybdenum K α radiation ( λ=0.71073 Å) rather than Copper K α . Iodine is a heavy atom ( Z=53 ) with a high mass absorption coefficient. Using Mo K α minimizes severe X-ray absorption artifacts that would otherwise distort the electron density map and inflate the R-factor during refinement. Cooling to 100 K minimizes thermal vibrations (Debye-Waller factors), allowing for the precise localization of the lighter hydrogen atoms and the methoxy methyl group.

Table 1: Representative Crystallographic Data for 3-Iodo-5-methoxy-1-methyl-1H-indazole

Note: Parameters are representative of high-resolution structural determinations for this specific compound class.

ParameterValue / Description
Chemical Formula C9H9IN2O
Formula Weight 288.08 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Unit Cell Dimensions a≈7.2 Å, b≈14.5 Å, c≈9.8 Å, β≈105∘
Volume ≈988 ų
Z (Molecules per unit cell) 4
Final R indices [I>2 σ (I)] R1​≈0.025 , wR2​≈0.065
Goodness-of-fit on F2 1.05

Structural Geometry: The SCXRD data confirms that the indazole fused-ring system is strictly planar. The N1-methyl group and the C3-iodine atom lie within the equatorial plane of the aromatic system, minimizing steric clashing. The C5-methoxy group exhibits a slight torsional twist to optimize intermolecular packing.

Intermolecular Forces: The Role of Halogen Bonding

Crystal packing in 3-Iodo-5-methoxy-1-methyl-1H-indazole is not driven merely by van der Waals forces; it is highly directed by Halogen Bonding (X-bonding) .

Because iodine is highly polarizable, the electron density along the C–I covalent bond is anisotropically distributed. This creates a crown of positive electrostatic potential—known as the σ -hole —directly opposite the C–I bond axis[4]. In the crystal lattice, this σ -hole acts as a powerful Lewis acid, seeking out Lewis bases (electron donors).

In this structure, the C3-Iodine atom forms a highly directional halogen bond with the C5-methoxy oxygen of an adjacent molecule. The angle of approach ( θ1​ ) is typically near 170∘−175∘ , perfectly aligning the σ -hole with the non-bonding lone pairs of the oxygen[4]. This interaction, combined with parallel displaced π−π stacking of the indazole cores, constructs a rigid, self-assembling 1D polymeric chain within the crystal lattice.

Interactions Iodo C3-Iodine (Sigma-Hole Donor) Methoxy C5-Methoxy Oxygen (Halogen Bond Acceptor) Iodo->Methoxy Halogen Bond (d < 3.5 Å, angle ~175°) Lattice Crystal Lattice Stabilization Methoxy->Lattice Pi Indazole Pi-System (Pi-Pi Stacking) Pi->Pi Pi-Pi Interaction (Centroid ~3.8 Å) Pi->Lattice

Caption: Intermolecular forces driving lattice stabilization via highly directional halogen bonding.

Orthogonal Validation: Ensuring Bulk Integrity

While SCXRD provides the absolute structure of a single crystal, it does not guarantee that the bulk powder is homogeneous. A self-validating protocol demands orthogonal analytical techniques to bridge the gap between the microscopic crystal and the macroscopic batch[3].

Mass Spectrometry (ESI-MS): Iodine possesses only one stable isotope ( 127I ), meaning it does not produce the characteristic M+2 isotopic doublet seen with chlorine or bromine[3]. However, the exact mass shift is highly diagnostic. NMR Spectroscopy: 2D NOESY is critical. A strong Nuclear Overhauser Effect (NOE) cross-peak between the N-methyl protons ( ∼4.05 ppm) and the C7-aromatic proton confirms the methyl group is at the N1 position. If it were at the N2 position, an NOE would be observed with the C3 substituent (which is absent here due to the iodine).

Table 2: Orthogonal Analytical Validation Summary
Analytical TechniqueKey ObservationStructural Confirmation
High-Resolution MS (ESI+) m/z calculated for [M+H]+: 288.9832. Found: 288.9835.Confirms molecular formula (C9H9IN2O); absence of M+2 isotope confirms Iodine.
1 H NMR (400 MHz, CDCl 3​ ) Singlet at δ 4.05 ppm (3H).Confirms the presence of the N-methyl group.
1 H NMR (400 MHz, CDCl 3​ ) Singlet at δ 3.88 ppm (3H).Confirms the presence of the C5-methoxy group.
2D NOESY NMR Cross-peak between δ 4.05 (N-CH 3​ ) and δ 7.30 (C7-H).Unequivocally proves N1-methylation over N2-methylation.
13 C NMR (100 MHz, CDCl 3​ ) Peak at δ 88.5 ppm.Characteristic upfield shift for the C3 carbon bonded to heavy Iodine.

By combining the absolute atomic coordinates derived from SCXRD with the bulk homogeneity proven by NMR and MS, researchers can proceed with downstream cross-coupling reactions with absolute confidence in their starting material's integrity.

References

  • PNAS. "Discovery and characterization of bromodomain 2–specific inhibitors of BRDT." Proceedings of the National Academy of Sciences, 2021. Available at:[Link]

  • PMC. "Halogen bonding (X-bonding): A biological perspective." National Center for Biotechnology Information, 2013. Available at:[Link]

  • RSC Advances. "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents." Royal Society of Chemistry, 2021. Available at:[Link]

Sources

Foundational

Thermodynamic stability of 3-Iodo-5-methoxy-1-methyl-1H-indazole

An In-Depth Technical Guide to the Thermodynamic Stability of 3-Iodo-5-methoxy-1-methyl-1H-indazole Foreword: The Imperative of Stability in Drug Development In the landscape of pharmaceutical development, the intrinsic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 3-Iodo-5-methoxy-1-methyl-1H-indazole

Foreword: The Imperative of Stability in Drug Development

In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its potential success. Thermodynamic stability governs not only the shelf-life and storage conditions of a drug but also its safety and efficacy profile.[1][2] An unstable compound can degrade into impurities that may be ineffective, toxic, or alter the drug's bioavailability. For novel heterocyclic compounds like 3-Iodo-5-methoxy-1-methyl-1H-indazole, a molecule belonging to the medicinally significant indazole class, a thorough and early assessment of its thermodynamic stability is not merely a regulatory hurdle but a fundamental necessity for rational drug design and formulation.[3][4]

This guide provides a comprehensive framework for elucidating the thermodynamic stability profile of 3-Iodo-5-methoxy-1-methyl-1H-indazole. We will move beyond rote procedures to explore the causality behind experimental choices, integrating field-proven thermal analysis techniques with predictive computational insights. This document is intended for researchers, chemists, and drug development professionals dedicated to building a robust data package for this promising molecular scaffold.

Molecular Architecture: Understanding Stability from First Principles

The structure of 3-Iodo-5-methoxy-1-methyl-1H-indazole offers initial clues to its potential stability. The indazole nucleus is an aromatic heterocyclic system, which generally confers a degree of stability.[4] However, the nature and position of its substituents are critical.

  • 1-Methyl Group: The N-methylation at the 1-position prevents tautomerization, locking the system into a single isomer and eliminating a potential source of instability.

  • 5-Methoxy Group: This electron-donating group can influence the electron density of the aromatic system, potentially impacting its susceptibility to oxidative or hydrolytic degradation.

  • 3-Iodo Group: The carbon-iodine bond is the most significant feature concerning potential instability. It is the weakest bond among the halogens and can be susceptible to cleavage under thermal or photolytic stress, a process known as dehalogenation.[5] However, the iodine atom also adds significant lipophilicity and can form strong halogen bonds, which might stabilize the crystal lattice.

A comprehensive stability analysis must therefore focus on probing the resilience of this C-I bond and the integrity of the molecule as a whole under various stress conditions.

The Role of Forced Degradation (Stress Testing)

To understand a molecule's intrinsic stability, we must first determine its degradation pathways.[1][6] Forced degradation, or stress testing, involves subjecting the API to conditions more severe than those it would encounter during storage, to accelerate its decomposition.[7][8] This is a regulatory requirement under ICH guidelines and is essential for developing stability-indicating analytical methods.[8][9] The goal is to achieve a target degradation of 5-20%, which is sufficient to generate and identify primary degradants without destroying the molecule entirely.[9]

Forced_Degradation_Workflow cluster_0 Stress Conditions cluster_1 Analysis & Characterization cluster_2 Outcomes API API Sample (3-Iodo-5-methoxy-1-methyl-1H-indazole) Hydrolysis Hydrolysis (Acid, Base, Neutral) API->Hydrolysis Oxidation Oxidation (e.g., H2O2) API->Oxidation Thermal Thermal (Dry Heat) API->Thermal Photolytic Photolytic (UV/Vis Light) API->Photolytic Analysis Stability-Indicating HPLC/UPLC Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis ID LC-MS/MS for Degradant Identification Analysis->ID Characterize Peaks Method Validated Stability- Indicating Method Analysis->Method Pathways Degradation Pathways ID->Pathways Intrinsic Intrinsic Stability Profile Pathways->Intrinsic DSC_Workflow cluster_0 Sample Preparation cluster_1 Instrument Setup cluster_2 Data Acquisition & Analysis Weigh Weigh 1-3 mg of API Seal Hermetically seal in an aluminum pan Weigh->Seal Instrument Place sample and reference pan in DSC cell Seal->Instrument Purge Set N2 purge gas (e.g., 50 mL/min) Instrument->Purge Method Program heating rate (e.g., 10 °C/min) Purge->Method Run Initiate thermal scan Method->Run Thermogram Generate Thermogram (Heat Flow vs. Temp) Run->Thermogram Analyze Integrate peaks to find Onset, Peak T, ΔH Thermogram->Analyze

Caption: Experimental Workflow for DSC Analysis.

Objective: To determine the melting point, enthalpy of fusion, and assess the thermal behavior of 3-Iodo-5-methoxy-1-methyl-1H-indazole.

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of the API into an aluminum DSC pan. Hermetically seal the pan. Prepare an identical empty pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Method:

    • Equilibrate the cell at 25°C.

    • Ramp the temperature from 25°C to 300°C at a heating rate of 10°C/minute.

    • Maintain a constant nitrogen purge at 50 mL/minute throughout the experiment.

  • Data Analysis: Record the heat flow as a function of temperature. Analyze the resulting thermogram to determine the onset temperature, peak temperature (melting point), and the enthalpy of fusion (ΔHfus) by integrating the area under the melting endotherm.

ParameterValueInterpretation
Onset of Melting145.5 °CInitiation of the melting process.
Melting Point (Peak)148.2 °CTemperature of maximum heat absorption.
Enthalpy of Fusion (ΔHfus)28.5 kJ/molEnergy required to melt the solid; indicates high lattice energy.
Post-Melting EventNone observed < 250°CIndicates no immediate decomposition following melting.
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. [10][11]This technique is crucial for determining the temperature at which a compound begins to decompose, as well as quantifying the presence of residual solvents or water. [12][13]For 3-Iodo-5-methoxy-1-methyl-1H-indazole, TGA will precisely identify the onset temperature of thermal degradation, likely initiated by the cleavage of the C-I bond.

TGA_Workflow cluster_0 Sample Preparation cluster_1 Instrument Setup cluster_2 Data Acquisition & Analysis Weigh Weigh 3-5 mg of API Load Place in a ceramic or platinum TGA pan Weigh->Load Instrument Place pan onto TGA microbalance Load->Instrument Purge Set N2 purge gas (e.g., 50 mL/min) Instrument->Purge Method Program heating rate (e.g., 10 °C/min) Purge->Method Run Initiate thermal scan Method->Run Thermogram Generate Thermogram (% Weight vs. Temp) Run->Thermogram Analyze Determine onset of decomposition (Td) Thermogram->Analyze

Caption: Experimental Workflow for TGA Analysis.

Objective: To determine the thermal stability and decomposition profile of 3-Iodo-5-methoxy-1-methyl-1H-indazole.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the API into a tared TGA pan (ceramic or platinum).

  • Instrument Setup: Place the pan onto the TGA's microbalance.

  • Thermal Method:

    • Equilibrate the furnace at 30°C.

    • Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/minute.

    • Maintain a constant nitrogen purge at 50 mL/minute.

  • Data Analysis: Record the sample mass as a function of temperature. Determine the onset temperature of decomposition (Td), defined as the temperature at which significant mass loss begins.

Temperature Range% Mass LossInterpretation
30°C – 150°C< 0.1%No significant mass loss; indicates absence of water or volatile solvents.
Onset of Decomposition (Td)255 °CThe compound is thermally stable up to this temperature.
255°C – 350°C45.2%Major decomposition step, potentially corresponding to the loss of the iodo and methoxy groups.

Computational Prediction of Stability

While experimental methods provide definitive data, computational chemistry offers a predictive and mechanistic understanding of stability. [3]Quantum mechanical methods can be used to calculate thermodynamic properties like the Gibbs free energy of formation and the energies of potential degradation products. [14]Molecular dynamics simulations can further probe the stability of the crystal lattice, accounting for temperature and entropy effects that are often neglected in simpler models. [3]

Computational_Workflow cluster_0 Computational Methods Input Input Molecular Structure of 3-Iodo-5-methoxy-1-methyl-1H-indazole QM Quantum Mechanics (DFT) Calculate Bond Dissociation Energies (e.g., C-I bond) Predict Reaction Energetics Determine Gibbs Free Energy Input->QM MD Molecular Dynamics Simulate Crystal Lattice Dynamics Assess Polymorph Stability Account for Temperature & Entropy Input->MD Output Predicted Outputs Thermodynamic Stability (ΔG) Degradation Pathway Energetics Crystal Packing Forces Polymorph Energy Landscape QM->Output MD->Output

Caption: Relationship between computational inputs and predicted stability outputs.

Integrated Stability Profile and Conclusion

The true power of a stability investigation lies in the synthesis of all available data. The forced degradation studies reveal how the molecule might break down, the thermal analyses quantify at what temperature it breaks down, and computational models help explain why it breaks down.

For 3-Iodo-5-methoxy-1-methyl-1H-indazole, the integrated data suggest a compound with high crystalline stability, as evidenced by a sharp melting point and high enthalpy of fusion. It is thermally stable up to approximately 255°C. The primary liability is the carbon-iodine bond, which is the likely initiation point for thermal, and potentially photolytic, degradation. The molecule shows good resistance to hydrolytic and moderate oxidative stress.

This comprehensive stability profile is invaluable. It provides the confidence needed to advance the molecule into further preclinical development. It informs formulation scientists on compatible excipients and processes (e.g., avoiding high temperatures during milling or granulation). Finally, it provides a robust, scientifically-grounded data package for regulatory submissions, ensuring that the journey from the lab to the clinic is built on a foundation of quality and safety.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs. Retrieved March 25, 2026, from [Link]

  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9). Impact Analytical. Retrieved March 25, 2026, from [Link]

  • Forced Degradation Testing in Pharma. (2025, November 5). ResolveMass Laboratories Inc.. Retrieved March 25, 2026, from [Link]

  • Sule, S. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Retrieved March 25, 2026, from [Link]

  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). ResolveMass Laboratories Inc.. Retrieved March 25, 2026, from [Link]

  • How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing. (2026, March 17). Preceden Research. Retrieved March 25, 2026, from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2026, March 23). Pharmaceutical Technology. Retrieved March 25, 2026, from [Link]

  • Predicting the Formation and Stability of Amorphous Small Molecule Binary Mixtures from Computationally Determined Flory−Huggins Interaction Parameter and Phase Diagram. (2010, April 2). ACS Publications. Retrieved March 25, 2026, from [Link]

  • Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho. Retrieved March 25, 2026, from [Link]

  • TGA Analysis in Pharmaceuticals. (2026, January 23). ResolveMass Laboratories Inc.. Retrieved March 25, 2026, from [Link]

  • Differential Scanning Calorimetry of Pharmaceuticals. (2019, February 27). News-Medical.Net. Retrieved March 25, 2026, from [Link]

  • Effects of temperature and entropy in small molecule crystal structure prediction. (n.d.). SciTechnol. Retrieved March 25, 2026, from [Link]

  • CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. (n.d.). ATA Scientific. Retrieved March 25, 2026, from [Link]

  • the role of thermodynamics in drug stability. (n.d.). Slideshare. Retrieved March 25, 2026, from [Link]

  • Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. (n.d.). PMC - NIH. Retrieved March 25, 2026, from [Link]

  • Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. (2024, December 18). Open Access Journals. Retrieved March 25, 2026, from [Link]

  • CHEMICAL STABILITY OF DRUGS. (n.d.). IIP Series. Retrieved March 25, 2026, from [Link]

  • Thermodynamics of Polymer Drug Interactions: An Influential Factor for the Development of a Stable Drug Delivery System. (2024, October 24). Taylor & Francis. Retrieved March 25, 2026, from [Link]

  • Importance of Thermodynamics in Drug Designing. (n.d.). Academia.edu. Retrieved March 25, 2026, from [Link]

  • Thermogravimetric Analysis. (2022, January 7). Improved Pharma. Retrieved March 25, 2026, from [Link]

  • Synthesis, Characterization, In-silico and Biological Evaluation of Indazole Derivatives as Potential Anti-Inflammatory and Antimicrobial Agents. (2025, December 31). Journalgrid. Retrieved March 25, 2026, from [Link]

  • Computer Prediction of pKa Values in Small Molecules and Proteins. (2021, September 10). ACS Publications. Retrieved March 25, 2026, from [Link]

  • Thermodynamic Studies for Drug Design and Screening. (n.d.). PMC. Retrieved March 25, 2026, from [Link]

  • Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. (2025, June 12). MDPI. Retrieved March 25, 2026, from [Link]

  • A complete description of thermodynamic stabilities of molecular crystals. (2022, February 7). PMC. Retrieved March 25, 2026, from [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2017, October 31). PMC. Retrieved March 25, 2026, from [Link]

  • Recent advances in the synthesis of N-heterocycles from α-amino acids mediated by iodine. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. (2025, August 12). Asian Journal of Research in Chemistry. Retrieved March 25, 2026, from [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. (n.d.). PMC. Retrieved March 25, 2026, from [Link]

  • Effect of temperature on the synthesis of indazoles. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • 3-Iodo-5-Methoxy-(1H)indazole-6-carboxylic acid Methyl ester. (n.d.). NextSDS. Retrieved March 25, 2026, from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). PMC. Retrieved March 25, 2026, from [Link]

  • Substitution Reactions on Iodine and Bromine: Mechanisms for Facile Halogenations of Heterocycles. (n.d.). PubMed. Retrieved March 25, 2026, from [Link]

  • Synthesis and Photophysical Properties of 3-Substituted-1H-Indazoles: A Pd-Catalyzed Double C–N Bond Formation Strategy via 1,6-Conjugate Addition. (2023, December 8). ACS Publications. Retrieved March 25, 2026, from [Link]

  • Aromatic Iodides: Synthesis and Conversion to Heterocycles. (2022, November 16). MDPI. Retrieved March 25, 2026, from [Link]

  • Supporting Information Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation Synthetic procedures. (n.d.). Beilstein Journals. Retrieved March 25, 2026, from [Link]

  • Iodine Heterocycles. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. (n.d.). PMC. Retrieved March 25, 2026, from [Link]

  • 3-IODO-5-METHOXY (1H)INDAZOLE. (n.d.). NextSDS. Retrieved March 25, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 3-Iodo-5-methoxy-1-methyl-1H-indazole

Abstract: This document provides a comprehensive guide for the synthesis of 3-Iodo-5-methoxy-1-methyl-1H-indazole, a key heterocyclic building block for pharmaceutical research and drug development. The indazole scaffold...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for the synthesis of 3-Iodo-5-methoxy-1-methyl-1H-indazole, a key heterocyclic building block for pharmaceutical research and drug development. The indazole scaffold is a privileged motif in medicinal chemistry, frequently found in potent kinase inhibitors and other therapeutic agents.[1][2][3] The introduction of an iodine atom at the C3 position offers a versatile synthetic handle for further molecular elaboration via cross-coupling reactions. This guide details a reliable, two-part synthetic strategy, commencing with the preparation of the N-methylated precursor, 5-methoxy-1-methyl-1H-indazole, followed by a direct and efficient C3 iodination. The protocols are designed for reproducibility and scalability, with in-depth explanations of the underlying chemical principles and experimental choices to empower researchers.

Part 1: Overall Synthetic Strategy

The synthesis of the target compound is achieved through a logical and efficient three-step sequence starting from a commercially available substituted aniline. The overall strategy prioritizes robust reactions and straightforward purification methods.

  • Diazotization and Cyclization: Formation of the 5-methoxy-1H-indazole core from 4-methoxy-2-methylaniline.[4]

  • N-Methylation: Regioselective methylation at the N1 position to yield 5-methoxy-1-methyl-1H-indazole.

  • Electrophilic Iodination: Introduction of the iodine atom at the C3 position of the activated indazole ring.[2][5]

The complete workflow is illustrated below.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Final Iodination A 4-Methoxy-2-methylaniline B 5-Methoxy-1H-indazole A->B  Step 1: Diazotization   C 5-Methoxy-1-methyl-1H-indazole B->C  Step 2: N-Methylation   D 3-Iodo-5-methoxy-1-methyl-1H-indazole C->D  Step 3: C3-Iodination  

Caption: Overall synthetic workflow for 3-Iodo-5-methoxy-1-methyl-1H-indazole.

Part 2: Synthesis of the Precursor: 5-Methoxy-1-methyl-1H-indazole

This section details the preparation of the key intermediate required for the final iodination step.

Protocol 1: Synthesis of 5-Methoxy-1H-indazole

The formation of the indazole ring system is achieved via a classical approach involving the diazotization of an ortho-alkylaniline followed by intramolecular cyclization.[4] Acetic acid serves as both the solvent and the acidic medium required for the formation of the nitrous acid in situ from sodium nitrite.

Reaction Scheme:

(Image of the chemical reaction: 4-methoxy-2-methylaniline reacts with NaNO2 in Acetic Acid to form 5-methoxy-1H-indazole)

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )Equiv.Amount (mmol)Mass/VolumeNotes
4-Methoxy-2-methylaniline137.181.050.06.86 gStarting material.
Acetic Acid (Glacial)60.05Solvent-350 mLEnsure it is anhydrous.
Sodium Nitrite (NaNO₂)69.001.050.03.45 gDissolve in water before addition.
Deionized Water18.02--10 mL + for workupFor NaNO₂ solution and extraction.
Chloroform (CHCl₃)119.38Solvent-For extractionCan be substituted with DCM.
Saturated NaCl Solution (Brine)---For washing
Anhydrous Magnesium Sulfate120.37--For drying

Step-by-Step Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxy-2-methylaniline (6.86 g, 50.0 mmol) and glacial acetic acid (350 mL). Stir the mixture at room temperature until the aniline is fully dissolved.

  • Diazotization: Cool the flask in an ice-water bath to 0-5 °C. In a separate beaker, dissolve sodium nitrite (3.45 g, 50.0 mmol) in deionized water (10 mL).

  • Slowly add the sodium nitrite solution dropwise to the stirred acetic acid solution over 30-45 minutes. Causality Insight: This slow, controlled addition is critical to manage the exothermic reaction and prevent the temperature from exceeding 10 °C, which would lead to the decomposition of the unstable diazonium salt intermediate and the formation of unwanted side products.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight (16-18 hours).

  • Work-up: Pour the reaction mixture into a 2 L beaker containing 1 L of cold deionized water. Transfer the aqueous mixture to a 2 L separatory funnel and extract with chloroform (3 x 150 mL).

  • Combine the organic layers and wash with saturated aqueous sodium chloride solution (200 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by silica gel column chromatography (eluent: chloroform/methanol = 9/1) to yield 5-methoxy-1H-indazole as a solid.[4]

Protocol 2: N-Methylation of 5-Methoxy-1H-indazole

The N-methylation of indazole can lead to two primary regioisomers: the N1- and N2-methylated products. The 1H-tautomer is generally more stable than the 2H-tautomer.[6][7] By using a strong base like potassium tert-butoxide, the indazole nitrogen is deprotonated to form the indazolide anion. Subsequent reaction with an electrophile like iodomethane typically favors alkylation at the more sterically accessible and electronically favorable N1 position, yielding the desired 1-methyl-1H-indazole isomer as the major product.

Reaction Scheme:

(Image of the chemical reaction: 5-methoxy-1H-indazole reacts with Iodomethane and a base like potassium tert-butoxide to form 5-methoxy-1-methyl-1H-indazole)

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )Equiv.Amount (mmol)Mass/VolumeNotes
5-Methoxy-1H-indazole148.161.020.02.96 gFrom previous step.
Anhydrous Tetrahydrofuran (THF)72.11Solvent-100 mLEnsure solvent is dry.[8]
Potassium tert-butoxide (t-BuOK)112.211.122.02.47 gHandle in a glovebox or under inert gas.
Iodomethane (CH₃I)141.941.122.01.37 mL (3.12 g)Toxic and volatile. Handle in a fume hood.
Saturated NH₄Cl Solution---For quenching
Ethyl Acetate (EtOAc)88.11Solvent-For extraction
Anhydrous Sodium Sulfate142.04--For drying

Step-by-Step Procedure:

  • Reaction Setup: Add 5-methoxy-1H-indazole (2.96 g, 20.0 mmol) to a dry 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon). Add anhydrous THF (100 mL) and stir to dissolve.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add potassium tert-butoxide (2.47 g, 22.0 mmol) portion-wise over 10 minutes. Stir the resulting mixture at 0 °C for 30 minutes.

  • Methylation: While maintaining the temperature at 0 °C, add iodomethane (1.37 mL, 22.0 mmol) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford pure 5-methoxy-1-methyl-1H-indazole.

Part 3: Synthesis of 3-Iodo-5-methoxy-1-methyl-1H-indazole

The final step involves the direct iodination of the electron-rich indazole ring at the C3 position. The C3 proton of the indazole ring is acidic and can be removed by a base, although the reaction proceeds via an electrophilic aromatic substitution mechanism, which is greatly facilitated by the base.

Mechanism of C3 Iodination

The iodination of the N-alkylated indazole is an electrophilic substitution reaction. The base, potassium hydroxide, plays a crucial role in facilitating the reaction, likely by interacting with the N2 nitrogen, which increases the electron density at the C3 position, making it more nucleophilic and susceptible to attack by the electrophile (I₂).

G cluster_mech Proposed Iodination Mechanism Indazole Indazole Ring (Nucleophile) Intermediate Wheland-type Intermediate Indazole->Intermediate Attack at C3 Iodine I₂ (Electrophile) Iodine->Intermediate Base KOH (Base) Base->Indazole Activates Ring Product 3-Iodoindazole Intermediate->Product Deprotonation

Caption: Simplified mechanism for electrophilic C3 iodination of indazole.

Protocol 3: C3-Iodination

This protocol is adapted from established methods for the C3-iodination of similar indazole derivatives.[2][5]

Reaction Scheme:

(Image of the chemical reaction: 5-methoxy-1-methyl-1H-indazole reacts with Iodine and KOH in DMF to form 3-Iodo-5-methoxy-1-methyl-1H-indazole)

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )Equiv.Amount (mmol)Mass/VolumeNotes
5-Methoxy-1-methyl-1H-indazole162.191.010.01.62 gFrom previous step.
Anhydrous N,N-Dimethylformamide (DMF)73.09Solvent-50 mLUse a dry, anhydrous grade.[8]
Potassium Hydroxide (KOH) pellets56.113.030.01.68 gUse freshly opened or dried pellets.
Iodine (I₂)253.811.515.03.81 g
10% aq. Sodium Thiosulfate (Na₂S₂O₃)---For quenchingPrepare fresh.
Deionized Water18.02--For workup
Ethyl Acetate (EtOAc)88.11Solvent-For extraction
Anhydrous Magnesium Sulfate120.37--For drying

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 5-methoxy-1-methyl-1H-indazole (1.62 g, 10.0 mmol) and anhydrous DMF (50 mL). Stir until the solid is completely dissolved.

  • Base Addition: Carefully add potassium hydroxide pellets (1.68 g, 30.0 mmol) to the solution. Stir the mixture for 15 minutes at room temperature.

  • Iodine Addition: Add iodine (3.81 g, 15.0 mmol) portion-wise over 20 minutes. Expertise Insight: Adding the iodine in portions helps to control the reaction temperature and ensures efficient mixing. An exotherm may be observed.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 2-3 hours. Monitor the reaction's completion by TLC (e.g., eluent: 7:3 hexanes/ethyl acetate), observing the disappearance of the starting material spot.

  • Work-up and Quenching: Upon completion, pour the reaction mixture into a 1 L beaker containing a stirred solution of 10% aqueous sodium thiosulfate (200 mL). Continue stirring until the dark iodine color disappears, indicating that the excess iodine has been quenched.

  • Isolation: A precipitate should form. Collect the solid precipitate by filtration using a Büchner funnel and wash thoroughly with cold deionized water (3 x 50 mL).

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent like ethanol/water or by column chromatography on silica gel (eluent: hexanes/ethyl acetate).

  • Drying: Dry the purified product under vacuum to yield 3-Iodo-5-methoxy-1-methyl-1H-indazole as a stable solid.

Safety and Handling

  • Iodomethane (CH₃I): is a potent carcinogen and alkylating agent. All operations should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Potassium tert-butoxide & Potassium Hydroxide: are corrosive and moisture-sensitive. Handle in a dry environment and avoid contact with skin.

  • DMF: is a skin-absorbable solvent. Avoid contact and use in a well-ventilated area.

  • Iodine: is corrosive and has toxic vapors. Handle with care in a fume hood.

References

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology. Available at: [Link]

  • Synthesis and Photophysical Properties of 3-Substituted-1H-Indazoles: A Pd-Catalyzed Double C–N Bond Formation Strategy via 1,6-Conjugate Addition. The Journal of Organic Chemistry. Available at: [Link]

  • Molecular Iodine as an efficient catalyst for the synthesis of indazole. International Journal of ChemTech Research. Available at: [Link]

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. ACS Publications. Available at: [Link]

  • Facile Synthesis Of 1H-Indazoles Through Iodobenzene- Catalyzed C–H Amination Under Mild And. IOSR Journal of Applied Chemistry. Available at: [Link]

  • Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates. Google Patents.
  • Discussion Addendum for: Synthesis of Substituted Indazoles via [3 + 2] Cycloaddition of Benzyne and Diazo Compounds. Organic Syntheses. Available at: [Link]

  • Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. Organic Syntheses. Available at: [Link]

  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. ResearchGate. Available at: [Link]

  • An Efficient Route to 5-Iodo-1-methylimidazole: Synthesis of Xestomanzamine A. ResearchGate. Available at: [Link]

  • The effect of N-methylation on photophysical properties of imidazole-based fluorescent molecules. Arkivoc. Available at: [Link]

  • Methods for preparing indazole compounds. Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Iodination of 5-Methoxy-1-Methyl-1H-Indazole

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 3-iodo-5-methoxy-1-methyl-1H-indazole. This document is designed for researchers, medicinal chemists, and proc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-iodo-5-methoxy-1-methyl-1H-indazole. This document is designed for researchers, medicinal chemists, and process development professionals who are working with and looking to optimize the iodination of this important heterocyclic scaffold. The 3-iodo-indazole moiety is a critical building block, serving as a versatile precursor for introducing a wide array of functional groups via cross-coupling reactions.[1][2]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you enhance reaction yield, minimize impurities, and ensure reproducible results.

Understanding the Reaction: Mechanism and Regioselectivity

Before troubleshooting, it is crucial to understand the underlying principles of the reaction. The iodination of 5-methoxy-1-methyl-1H-indazole is a classic example of an electrophilic aromatic substitution (SEAr) reaction.

  • Electronic Effects : The indazole ring system is inherently electron-rich. The N1-methyl group and the C5-methoxy group are both electron-donating groups, which further increase the electron density of the heterocyclic ring. This enhanced nucleophilicity makes the ring highly susceptible to attack by electrophiles.

  • Regioselectivity : The C3 position of the 1H-indazole ring is the most electron-rich and sterically accessible site for electrophilic attack.[1] Therefore, iodination occurs with high regioselectivity at this position, leading to the desired 3-iodo product.

Below is a diagram illustrating the generally accepted mechanism for this transformation.

Electrophilic Iodination Mechanism cluster_0 Step 1: Activation of Iodine cluster_1 Step 2: Nucleophilic Attack & Intermediate Formation cluster_2 Step 3: Rearomatization I2 I-I I_plus "I+" Electrophilic Species I2->I_plus Activation Base Base (e.g., KOH) Base->I_plus Facilitates Indazole 5-Methoxy-1-Methyl- 1H-Indazole Sigma_Complex Sigma Complex (Resonance Stabilized) Indazole->Sigma_Complex Nucleophilic Attack on "I+" at C3 Sigma_Complex_2 Sigma Complex Product 3-Iodo-5-Methoxy- 1-Methyl-1H-Indazole Sigma_Complex_2->Product Proton Abstraction Base_H Base-H+ Sigma_Complex_2->Base_H by Base

Caption: Mechanism of Electrophilic Iodination at the C3 Position.

Frequently Asked Questions (FAQs)

Q1: Why is the C3-iodination of indazoles so important in drug development? A1: The carbon-iodine bond at the C3 position is a versatile synthetic handle. The iodide is an excellent leaving group in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the straightforward introduction of diverse aryl, heteroaryl, alkyl, and alkynyl groups.[1][2] This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Q2: What are the most common iodinating agents for this reaction? A2: The most frequently used reagents are molecular iodine (I₂) and N-Iodosuccinimide (NIS).[1]

  • Molecular Iodine (I₂): Often used in combination with a base like potassium hydroxide (KOH), sodium hydroxide (NaOH), or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF.[1][2][3][4] The base is thought to facilitate the formation of a more potent electrophilic iodine species.

  • N-Iodosuccinimide (NIS): A milder, easier-to-handle solid reagent. It can be used under neutral or acidic conditions and often provides cleaner reactions with simpler workups.[5][6] Catalytic amounts of an acid like trifluoroacetic acid (TFA) can be used to accelerate the reaction with less activated substrates.[6][7]

Q3: Can I perform this iodination without protecting the N-H of the parent 5-methoxy-1H-indazole? A3: Yes, direct C3-iodination of N-H unprotected indazoles is well-documented and often proceeds in high yield, typically using I₂ with a base like KOH in DMF.[1] The base deprotonates the N-H, forming the indazolide anion, which is highly activated towards electrophilic attack. However, for the specified substrate, the N1-position is already substituted with a methyl group, so this is not a concern.

Q4: What is the expected regioselectivity? Could iodination occur elsewhere on the ring? A4: For 1-substituted indazoles, iodination is highly selective for the C3 position.[1] While iodination at other positions (e.g., C4, C6, C7) is possible, it typically requires directed metalation strategies or starting with a pre-functionalized indazole.[8][9] Under standard electrophilic conditions (I₂/base or NIS), you should almost exclusively observe C3-iodination.

Troubleshooting Guide

This section addresses common issues encountered during the iodination of 5-methoxy-1-methyl-1H-indazole.

Troubleshooting_Flowchart start Reaction Start check_tlc Monitor by TLC/LC-MS Is reaction complete? start->check_tlc path_yes Workup & Purify check_tlc->path_yes Yes path_no Problem Identified check_tlc->path_no No low_yield Issue: Low Conversion (Starting Material Remains) path_no->low_yield Low Conversion impurities Issue: Multiple Spots (Impurity Formation) path_no->impurities Impurities sol_reagents Verify Reagent Quality (Iodine, Base, Solvent) low_yield->sol_reagents sol_time_temp Increase Reaction Time or Temperature low_yield->sol_time_temp sol_equivalents Increase Equivalents of Iodinating Agent low_yield->sol_equivalents sol_temp_control Lower Reaction Temperature (e.g., perform at 0 °C) impurities->sol_temp_control sol_reagent_add Add Iodinating Agent Portion-wise impurities->sol_reagent_add sol_milder_reagent Switch to Milder Reagent (e.g., NIS instead of I₂/KOH) impurities->sol_milder_reagent

Caption: Troubleshooting flowchart for iodination reactions.

Problem 1: Low or No Conversion to Product

Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.

  • Possible Cause 1: Inactive Reagents.

    • Causality: Molecular iodine can contain impurities or degrade over time. Bases like KOH can absorb atmospheric CO₂ and water, reducing their efficacy. Anhydrous solvents are critical, as water can interfere with the reaction.

    • Solution: Use freshly opened or purified iodine. Ensure the base is of high quality and has been stored properly. Use dry, anhydrous DMF.

  • Possible Cause 2: Insufficient Equivalents of Iodinating Agent.

    • Causality: The stoichiometry may be insufficient to drive the reaction to completion, especially if some of the iodinating agent is consumed by side reactions or impurities.

    • Solution: Increase the equivalents of I₂ or NIS incrementally (e.g., from 1.1 eq to 1.5 eq). Monitor the reaction to avoid the formation of di-iodinated byproducts.

  • Possible Cause 3: Inadequate Reaction Time or Temperature.

    • Causality: The reaction kinetics may be slower than anticipated under the chosen conditions.

    • Solution: Allow the reaction to stir for a longer period (e.g., 12-24 hours), monitoring periodically. If the reaction remains stalled at room temperature, gentle heating (e.g., to 40-50 °C) can increase the rate, but should be done cautiously to prevent side reactions.

Problem 2: Formation of Significant Impurities

Symptom: TLC or LC-MS shows multiple new spots in addition to the starting material and desired product.

  • Possible Cause 1: Over-iodination.

    • Causality: Although less common for this substrate, harsh conditions (high temperature, large excess of iodinating agent) could potentially lead to di-iodination on the benzene ring.

    • Solution: Reduce the equivalents of the iodinating agent to 1.05-1.2 equivalents. Add the iodinating agent portion-wise or as a solution dropwise to maintain a low concentration and control reactivity. Run the reaction at a lower temperature (e.g., 0 °C to room temperature).

  • Possible Cause 2: Substrate Decomposition.

    • Causality: Electron-rich aromatic systems can sometimes be sensitive to strongly basic or oxidative conditions, leading to decomposition or polymerization, especially at elevated temperatures.[10]

    • Solution: Switch to a milder iodinating system, such as NIS in acetonitrile.[5][11] If using I₂/base, ensure the temperature is controlled and avoid a large excess of base.

  • Possible Cause 3: Impurities in the Starting Material.

    • Causality: The presence of reactive impurities in the starting 5-methoxy-1-methyl-1H-indazole can lead to the formation of unexpected byproducts.

    • Solution: Verify the purity of the starting material by ¹H NMR and LC-MS. If necessary, purify it by column chromatography or recrystallization before proceeding with the iodination.

Problem 3: Difficult Purification

Symptom: The crude product is an inseparable mixture, or the product de-iodinates on silica gel.

  • Possible Cause 1: Incomplete Quenching.

    • Causality: Residual iodine in the crude product can cause streaking and decomposition on silica gel.

    • Solution: During the aqueous workup, ensure that a sufficient amount of a reducing agent like aqueous sodium thiosulfate (Na₂S₂O₃) is added to completely quench all unreacted iodine. Wash until the organic layer is no longer colored by iodine.[12]

  • Possible Cause 2: Product Instability.

    • Causality: Aryl iodides can sometimes be sensitive to light or acid.[13] While generally stable, prolonged exposure to acidic silica gel could potentially cause issues.

    • Solution: Minimize exposure of the product to bright light. If instability on silica is suspected, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1%). Alternatively, purification by recrystallization may be a better option.

Data Summary & Protocol Optimization

Choosing the right conditions is key to maximizing yield. The following table summarizes common conditions for the iodination of indazole systems.

Iodinating AgentBase / AdditiveSolventTypical Temp.Typical YieldKey Advantages & Considerations
I₂ (1.1-1.5 eq)KOH (2-4 eq)DMFRoom Temp.>90%Highly effective, cost-efficient. Base quality is critical.[1][2][4]
I₂ (1.1-1.5 eq)K₂CO₃ (2-3 eq)DMFRoom Temp. - 65°C80-88%Milder base than KOH, may require heating.[3]
NIS (1.1-1.2 eq)NoneMeCN, CH₂Cl₂Room Temp.85-95%Mild conditions, simple workup.[1][5]
NIS (1.1-1.2 eq)TFA (cat.)MeCNRoom Temp.>90%Acid catalysis accelerates the reaction for less-activated systems.[6][7]

Detailed Experimental Protocols

Protocol 1: Iodination using Iodine and Potassium Hydroxide

This is a robust and high-yielding procedure adapted from established literature methods for indazole iodination.[2][4]

Experimental_Workflow setup 1. Dissolve Indazole in Anhydrous DMF add_base 2. Add KOH Pellets Stir at RT setup->add_base add_iodine 3. Add I₂ Portion-wise (Control Exotherm) add_base->add_iodine react 4. Stir at RT for 2-4h Monitor by TLC add_iodine->react quench 5. Pour into Ice Water & Sodium Thiosulfate react->quench extract 6. Extract with Ethyl Acetate quench->extract wash 7. Wash with Brine Dry over Na₂SO₄ extract->wash purify 8. Concentrate & Purify (Recrystallization or Chromatography) wash->purify

Caption: General experimental workflow for the I₂/KOH method.

Materials:

  • 5-methoxy-1-methyl-1H-indazole

  • Iodine (I₂)

  • Potassium hydroxide (KOH) pellets

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water and ice

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 5-methoxy-1-methyl-1H-indazole (1.0 eq).

  • Add anhydrous DMF (approx. 10 mL per gram of starting material). Stir until fully dissolved.

  • Add potassium hydroxide pellets (3.0 eq) to the solution and stir the resulting suspension for 15 minutes at room temperature.

  • Carefully add molecular iodine (1.2 eq) portion-wise over 10-15 minutes. An initial exotherm may be observed. Maintain the temperature below 30 °C, using a water bath if necessary.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate). The starting material spot should be consumed and a new, lower Rf product spot should appear.

  • Once the reaction is complete, pour the dark mixture into a beaker containing crushed ice and a 10% aqueous solution of sodium thiosulfate. Stir until the brown color of iodine has completely disappeared.

  • A precipitate may form. Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or heptane/EtOAc) or by column chromatography on silica gel.

References

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]

  • Gaikwad, D. D., et al. (2009). Molecular Iodine as an efficient catalyst for the synthesis of indazole. International Journal of ChemTech Research, 1(3), 442-446. [Link]

  • Iida, K., Ishida, S., Watanabe, T., & Arai, T. (2019). Disulfide-Catalyzed Iodination of Electron-Rich Aromatic Compounds. The Journal of Organic Chemistry, 84(11), 7411–7417. [Link]

  • ResearchGate. (n.d.). Iodination reaction of commercial indazole. [Link]

  • Alam, M. S., Lee, D. U., & Kim, H. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 25(11), 2561. [Link]

  • Mekhalfia, A., et al. (2018). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 23(8), 2049. [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. [Link]

  • Legrand, B., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(26), 14382–14389. [Link]

  • ResearchGate. (n.d.). Optimization of di-iodination conditions. [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(28), 17304–17316. [Link]

  • Kokane, B. D. (2025). Facile Synthesis Of 1H-Indazoles Through Iodobenzene- Catalyzed C–H Amination Under Mild And Metal-Free Conditions. IOSR Journal of Applied Chemistry. [Link]

  • Legrand, B., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. [Link]

  • Semantic Scholar. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

  • Despotopoulou, C., et al. (2016). Iodoindazoles with Selective Magnesiation at Position 3: A Route to Highly Functionalized Indazoles. Chemistry - A European Journal, 22(13), 4479-4483. [Link]

  • Morgen, M., Lohbeck, J., & Miller, A. K. (2021). Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. Organic Syntheses, 98, 171-193. [Link]

  • Collot, V., et al. (2011). Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates.
  • Cao, T., Li, W., & Wang, L. (2024). Recent Progress in N-Iodosuccinimide (NIS)-Mediated Iodination Reactions. Chinese Journal of Organic Chemistry, 44(2), 508-524. [Link]

  • ResearchGate. (2025). Synthesis and isolation of iodocarbazoles. Direct iodination of carbazoles by N‐iodosuccinimide and N‐iodosuccinimide‐silica gel system. [Link]

  • Veluru, R. N. (2017). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. Linnaeus University. [Link]

  • ChemRxiv. (n.d.). Diazomethyl-λ3-iodane Meets Aryne: Dipolar Cycloaddition and C. [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • MANAC Inc. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Dehalogenation of 3-Iodo-5-methoxy-1-methyl-1H-indazole

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals encountering protodehalogenation (hydrodehalogenation) side reactions...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals encountering protodehalogenation (hydrodehalogenation) side reactions when working with 3-Iodo-5-methoxy-1-methyl-1H-indazole (CAS: 1426424-07-8).

Rather than providing generic cross-coupling advice, this document deconstructs the specific electronic and steric factors of the indazole core, offering mechanistic causality, quantitative optimization data, and a self-validating experimental protocol to suppress this notorious side reaction.

Part 1: Mechanistic Causality of Protodehalogenation

To solve dehalogenation, we must first understand the kinetic competition occurring at the palladium center. In a standard cross-coupling reaction (e.g., Suzuki-Miyaura), the productive catalytic cycle relies on three rapid steps: oxidative addition, transmetalation, and reductive elimination[1].

For 3-Iodo-5-methoxy-1-methyl-1H-indazole, the highly reactive C3–I bond ensures that oxidative addition to Pd(0) is extremely fast. However, the electron-donating nature of the 5-methoxy and 1-methyl groups increases the electron density on the indazole core. This electronic enrichment stabilizes the resulting Ar–Pd(II)–I intermediate, rendering it less electrophilic and significantly slowing down the transmetalation step [2].

When transmetalation is kinetically bottlenecked, the long-lived Ar–Pd(II)–I complex becomes susceptible to competing side reactions. If any hydride source is present in the system—such as adventitious water reacting with phosphines, basic DMF, or alcoholic solvents undergoing β-hydride elimination—the complex will convert into an Ar–Pd(II)–H species[3][4]. Subsequent reductive elimination ejects the undesired 5-methoxy-1-methyl-1H-indazole (the dehalogenated byproduct) and regenerates the Pd(0) catalyst[4].

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Ar-Pd(II)-I Intermediate Pd0->OxAdd + Ar-I (Oxidative Addition) ArI 3-Iodo-Indazole ArI->OxAdd TransMet Ar-Pd(II)-R (Fast Transmetalation) OxAdd->TransMet + R-B(OH)2 SideReaction Ar-Pd(II)-H (Slow Transmetalation) OxAdd->SideReaction + Hydride Source TransMet->Pd0 Desired Ar-R (Cross-Coupled Product) TransMet->Desired (Reductive Elimination) Hydride Hydride Source (H2O, EtOH) Hydride->SideReaction SideReaction->Pd0 Dehalogenated Ar-H (Dehalogenated Byproduct) SideReaction->Dehalogenated (Reductive Elimination)

Catalytic cycle showing the competition between productive cross-coupling and dehalogenation.

Part 2: Troubleshooting FAQs

Q1: I am using standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, EtOH/H₂O at 80°C). Why is my reaction yielding over 50% of the dehalogenated byproduct? A: Your solvent system is the primary culprit. Alcoholic solvents like ethanol are potent hydride donors in palladium catalysis[5]. The Pd(II) intermediate oxidizes ethanol to acetaldehyde, generating a Pd–H species via β-hydride elimination[5]. Furthermore, the presence of water allows for the hydrolysis of phosphine ligands (forming phosphine oxides), which also generates palladium hydrides[4]. To suppress this, you must eliminate protic solvents and switch to an anhydrous, aprotic system (e.g., Toluene or 1,4-Dioxane)[6].

Q2: How does my choice of phosphine ligand influence the dehalogenation ratio? A: Ligand selection is the most critical variable for electron-rich indazoles[5]. Standard triarylphosphines (like PPh₃) lack the steric bulk and electron density required to force the sluggish transmetalation step. By switching to bulky, electron-rich dialkylbiaryl phosphines (such as SPhos or XPhos), you stabilize the low-coordinate palladium species and dramatically accelerate both transmetalation and reductive elimination, effectively outcompeting the dehalogenation pathway[1][7].

Q3: I switched to anhydrous conditions, but I am still seeing dehalogenation alongside homocoupling of my boronic acid. What is happening? A: Homocoupling of the boronic acid is driven by the presence of trace oxygen, which oxidizes the Pd catalyst and consumes your coupling partner[8]. As the effective concentration of the boronic acid drops, the rate of transmetalation plummets. This leaves the Ar–Pd(II)–I intermediate stranded, giving it ample time to find trace hydride sources. Rigorous degassing (via freeze-pump-thaw or prolonged sparging) is mandatory to prevent homocoupling and maintain a high transmetalation rate[8].

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the product distribution when coupling 3-Iodo-5-methoxy-1-methyl-1H-indazole with a standard aryl boronic acid.

EntryCatalyst / LigandSolvent SystemBaseTemp (°C)Yield: Desired ProductYield: Dehalogenated Byproduct
1Pd(PPh₃)₄ (5 mol%)Toluene / EtOH / H₂ONa₂CO₃ (aq)8035%58%
2Pd(dppf)Cl₂ (5 mol%)1,4-Dioxane / H₂OK₂CO₃ (aq)9062%28%
3Pd₂(dba)₃ / PPh₃Anhydrous TolueneK₃PO₄ (solid)10045%40%
4Pd₂(dba)₃ / SPhosAnhydrous TolueneK₃PO₄ (solid)10094% < 3%

Data Interpretation: Entry 1 and 2 demonstrate the detrimental effect of protic solvents and water[4]. Entry 3 shows that simply removing water is insufficient if the ligand (PPh₃) cannot accelerate transmetalation. Entry 4 utilizes a highly active ligand (SPhos) in a rigorously anhydrous environment, successfully shutting down the protodehalogenation pathway[7].

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and trust in the methodology, this protocol incorporates internal validation checks. By following this workflow, you systematically eliminate the variables that cause dehalogenation.

Workflow Step1 1. System Preparation Flame-dry glassware under Argon Step2 2. Solid Reagents Add Ar-I, R-BPin, and Anhydrous Base Step1->Step2 Step3 3. Catalyst Loading Add Pd-source and SPhos Ligand Step2->Step3 Step4 4. Solvent Addition Add rigorously degassed Anhydrous Toluene Step3->Step4 Step5 5. Reaction Execution Stir at 100°C; Monitor via LC-MS Step4->Step5 Step6 6. Workup & Isolation Filter, concentrate, and purify Step5->Step6

Systematic experimental workflow for minimizing dehalogenation in cross-coupling reactions.

Step-by-Step Methodology: SPhos-Mediated Suzuki-Miyaura Coupling

1. System Preparation & Dehydration

  • Action: Flame-dry a Schlenk tube or reaction vial under vacuum, then backfill with high-purity Argon. Repeat this cycle three times.

  • Causality: Removes adventitious surface moisture that acts as a hydride source for the Pd–H dehalogenation pathway[4].

2. Reagent Loading

  • Action: To the cooled flask, add 3-Iodo-5-methoxy-1-methyl-1H-indazole (1.0 equiv), the aryl boronic acid pinacol ester (R-BPin) (1.5 equiv), and finely powdered, anhydrous K₃PO₄ (3.0 equiv).

  • Causality: Using an excess of the boronic ester ensures the transmetalation equilibrium is driven forward rapidly. Anhydrous K₃PO₄ is a strong enough base to activate the boronic ester without introducing water[7].

3. Catalyst Addition

  • Action: Inside an argon-filled glovebox (or under a strict counter-flow of Argon), add Pd₂(dba)₃ (2.5 mol% = 5 mol% Pd) and SPhos (10 mol%).

  • Causality: The 1:2 Pd-to-ligand ratio ensures complete formation of the highly active, low-coordinate Pd(0)–SPhos species required to force transmetalation[1].

4. Solvent Addition & Degassing

  • Action: Add anhydrous Toluene (to achieve a 0.2 M concentration). Sparge the mixture with Argon for at least 15 minutes, or perform three freeze-pump-thaw cycles.

  • Validation Check: If the solution turns black immediately upon solvent addition before heating, oxygen is present, and catalyst decomposition has occurred. The solution should remain a dark red/orange hue.

5. Reaction Execution & Monitoring

  • Action: Seal the vessel and heat to 100 °C in a pre-heated reaction block.

  • Validation Check: After 1 hour, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe >90% consumption of the indazole starting material. If the mass corresponding to 5-methoxy-1-methyl-1H-indazole (M-I + H) is >10%, halt the reaction; your solvent or base was not sufficiently anhydrous[6].

6. Workup & Isolation

  • Action: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove the phosphate salts and palladium black. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography.

References

  • Gordillo, A., et al. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, ACS Publications. [Link][4]

  • Porée, C., et al. Deciphering complexity in Pd–catalyzed cross-couplings. Nature Communications (via PMC/NIH).[Link][3]

  • JMCCT Editorial. Cross-Coupling Reactions Guide. JMCCT. [Link][1]

  • Reddit Chempros Community. Suzuki proto-dehalogenation problem. Reddit. [Link][7]

  • Perez-Salvia, M., et al. Discovery and characterization of bromodomain 2–specific inhibitors of BRDT. PNAS.[Link][2]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Validation Methods for Assessing 3-Iodo-5-methoxy-1-methyl-1H-indazole Purity

Executive Summary The synthesis of complex kinase inhibitors and targeted therapeutics frequently relies on highly functionalized indazole building blocks. Among these, 3-Iodo-5-methoxy-1-methyl-1H-indazole (CAS: 1426424...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex kinase inhibitors and targeted therapeutics frequently relies on highly functionalized indazole building blocks. Among these, 3-Iodo-5-methoxy-1-methyl-1H-indazole (CAS: 1426424-07-8) serves as a critical intermediate. Ensuring the high purity of this compound is paramount, as downstream cross-coupling reactions (e.g., Ullmann, Suzuki, or Buchwald-Hartwig) are highly sensitive to structurally similar impurities[1].

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for purity assessment, evaluating different column chemistries, and validating the optimal method against the latest [2].

The Chromatographic Challenge: Causality of Impurity Retention

When developing a purity method as a Senior Application Scientist, one must design a system capable of resolving the target molecule from its most likely synthetic impurities. For this specific indazole, the typical impurity profile includes:

  • Impurity A (Des-iodo): 5-methoxy-1-methyl-1H-indazole. Lacks the bulky, polarizable iodine atom.

  • Impurity B (O-desmethyl): 3-Iodo-1-methyl-1H-indazol-5-ol (CAS: 1426425-12-8)[3]. Exposes a hydroxyl group, introducing a strong hydrogen-bond donor.

  • Impurity C (N-desmethyl): 3-Iodo-5-methoxy-1H-indazole. Leaves the N1 position unsubstituted, altering the basicity of the pyrazole ring.

Mechanistic Causality: Traditional C18 columns rely purely on dispersive/hydrophobic interactions. While effective for Impurities B and C due to major polarity shifts, C18 phases often struggle to baseline-resolve the target from halogenated regioisomers or des-iodo analogs (Impurity A). The iodine atom at C3 is highly polarizable and participates in halogen bonding. Therefore, utilizing a stationary phase with π−π and dipole-dipole interaction capabilities—such as a Biphenyl phase —provides an orthogonal retention mechanism that drastically improves selectivity.

Separation_Mechanism Analyte 3-Iodo-5-methoxy- 1-methyl-1H-indazole StatPhase Biphenyl Stationary Phase (Pi-Pi & Steric) Analyte->StatPhase Strong Pi-Pi & Halogen Interaction ImpA Des-iodo Impurity (Loss of Halogen) ImpA->StatPhase Weak Interaction (Elutes First) ImpB O-desmethyl Impurity (Phenol formation) ImpB->StatPhase H-Bonding (Shifted Retention)

Separation mechanism showing interaction strengths between indazole derivatives and biphenyl phase.

Method Comparison: C18 vs. Biphenyl vs. UHPLC

To establish the most robust control strategy, we compared three distinct chromatographic approaches.

  • Method A (Standard C18): 250 x 4.6 mm, 5 µm. Mobile Phase: Water/Acetonitrile with 0.1% TFA.

  • Method B (Biphenyl RP-HPLC): 150 x 4.6 mm, 2.7 µm (Core-shell). Mobile Phase: 10 mM Ammonium Formate (pH 3.2) / Methanol.

  • Method C (Sub-2 µm C18 UHPLC): 50 x 2.1 mm, 1.7 µm. Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

Table 1: Chromatographic Performance Comparison (Target vs. Critical Pair - Impurity A)
ParameterMethod A (Standard C18)Method B (Core-Shell Biphenyl)Method C (UHPLC C18)
Retention Time (Target) 12.4 min8.2 min2.1 min
Resolution ( Rs​ ) 1.84.52.2
Tailing Factor ( Tf​ ) 1.451.051.20
Theoretical Plates ( N ) ~12,000~28,000~45,000
Selectivity ( α ) 1.081.251.10
Verdict Suboptimal resolutionOptimal balance of Rs​ & speed High throughput, lower Rs​

Expert Insight: Method B (Biphenyl) significantly outperformed the others in selectivity ( α ) and resolution ( Rs​ ). Methanol was deliberately selected over Acetonitrile as the organic modifier. Acetonitrile contains π -electrons that compete with the stationary phase for analyte interactions, whereas protic Methanol enhances the π−π retention mechanism between the biphenyl phase and the indazole core.

Step-by-Step Experimental Protocol: Optimized Biphenyl Method

Every robust analytical procedure must function as a self-validating system. The following protocol incorporates built-in System Suitability Testing (SST) criteria to ensure day-to-day reliability.

Reagents & Materials
  • Column: Core-shell Biphenyl, 150 x 4.6 mm, 2.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.2 with Formic Acid. (Causality: The acidic pH suppresses the ionization of the indazole N2 nitrogen, preventing peak tailing—a common issue in [4]).

  • Mobile Phase B: LC-MS grade Methanol.

  • Diluent: 50:50 Water:Methanol.

Step-by-Step Execution
  • System Preparation: Purge the HPLC system with Mobile Phase A and B. Install the Biphenyl column and equilibrate at 40 °C for 30 minutes at initial gradient conditions (30% B).

  • Sample Preparation: Accurately weigh 10.0 mg of 3-Iodo-5-methoxy-1-methyl-1H-indazole standard. Dissolve in 10 mL of diluent to yield a concentration of 1.0 mg/mL. Sonicate for 5 minutes to ensure complete dissolution.

  • Gradient Program:

    • 0.0 - 2.0 min: 30% B (Isocratic hold to focus polar impurities)

    • 2.0 - 10.0 min: Linear ramp to 90% B

    • 10.0 - 12.0 min: Hold at 90% B (Column wash)

    • 12.0 - 12.1 min: Return to 30% B

    • 12.1 - 16.0 min: Re-equilibration

  • Instrument Parameters: Set flow rate to 1.0 mL/min. Injection volume: 5 µL. Detection: Photodiode Array (PDA) extracted at 254 nm, with 210-400 nm scanning for peak purity assessment.

  • System Suitability Test (SST): Inject a resolution mixture containing the Target and Impurity A (0.1 mg/mL each).

    • Self-Validating Acceptance Criteria: Resolution ( Rs​ ) ≥3.0 , Tailing Factor ( Tf​ ) ≤1.5 , and %RSD of Target peak area (n=5) ≤1.0% . Proceed with sample analysis only if SST passes.

ICH Q2(R2) Validation Framework

Following the adoption of the for analytical procedure validation, the method was subjected to a rigorous lifecycle evaluation to prove it is "fit for purpose"[2].

Validation_Workflow Start Analytical Target Profile (ATP) Spec Specificity & Peak Purity (PDA/MS Confirmation) Start->Spec Range Linearity & Range (LOQ to 120% Spec) Spec->Range AccPrec Accuracy & Precision (Repeatability/Intermediate) Range->AccPrec Robust Robustness (DoE Approach) AccPrec->Robust Report Validation Report (Fit for Purpose) Robust->Report

ICH Q2(R2) lifecycle validation workflow for analytical procedures.

Table 2: ICH Q2(R2) Validation Summary Data
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at target tR​ ; Peak purity angle < thresholdPurity angle: 0.12, Threshold: 1.05 (No co-elution detected)Pass
Linearity & Range R2≥0.999 from LOQ to 120% of specification R2=0.9998 (Range: 0.05 µg/mL to 1200 µg/mL)Pass
Accuracy (Recovery) Mean recovery 98.0% - 102.0% at 3 concentration levels99.5% (50%), 100.2% (100%), 99.8% (120%)Pass
Repeatability %RSD ≤2.0% (n=6 preparations, 100% level)%RSD = 0.45%Pass
Intermediate Precision %RSD ≤2.0% (Different day, different analyst)%RSD = 0.62%Pass
LOD / LOQ S/N 3 (LOD) and S/N 10 (LOQ)LOD: 0.015 µg/mL / LOQ: 0.05 µg/mLPass

References

  • [2] Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Source: European Medicines Agency (EMA) / International Council for Harmonisation. URL:[Link]

  • [1] Title: Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Source: ACS Organic Process Research & Development. URL:[Link]

  • [4] Title: Development and application of a validated stability-indicating HPLC method for simultaneous determination of granisetron hydrochloride, benzyl alcohol and their main degradation products. Source: PubMed (Talanta). URL:[Link]

Sources

Comparative

Comparative Guide: Regioselective Synthesis of N1-Methyl vs. N2-Methyl Indazole Derivatives

The indazole scaffold is a privileged pharmacophore in medicinal chemistry. The precise positioning of an alkyl group—specifically at the N1 versus N2 position—profoundly dictates the molecule's receptor binding affinity...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The indazole scaffold is a privileged pharmacophore in medicinal chemistry. The precise positioning of an alkyl group—specifically at the N1 versus N2 position—profoundly dictates the molecule's receptor binding affinity, physicochemical properties, and pharmacokinetic profile. However, due to the annular tautomerism inherent to the indazole ring, direct alkylation classically yields a challenging mixture of N1- and N2-substituted regioisomers.

As an application scientist, navigating this regioselectivity requires moving beyond trial-and-error screening. This guide objectively compares the mechanistic drivers, reaction conditions, and validated protocols necessary to achieve absolute control over indazole N-methylation.

Mechanistic Causality: The Thermodynamic vs. Kinetic Divide

To rationally design a selective methylation protocol, one must exploit the energy landscape of the two indazole tautomers: the benzenoid 1H-indazole and the quinonoid 2H-indazole.

1. The Thermodynamic N1-Pathway: The 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer by approximately 4.46 kcal/mol. Achieving N1-alkylation requires overcoming a higher activation energy barrier, as the substrate must transiently convert to the higher-energy 2-H form to facilitate N1-attack. Consequently, N1-methylation is the thermodynamic product . It is best achieved using strong bases (e.g., NaH, Cs₂CO₃) that fully deprotonate the indazole to form a delocalized indazolide anion, allowing the system to equilibrate toward the more stable benzenoid N1-alkylated structure, as detailed in 1[1].

2. The Kinetic N2-Pathway: Conversely, direct alkylation from the stable 1-H tautomer to the N2 position possesses a lower transition state (TS) energy barrier. Recent 2 demonstrate that the TS barrier for N1 alkylation is 17.22 kcal/mol, which is 3.35 kcal/mol higher than that for N2 alkylation[2]. Therefore, N2-methylation is the kinetic product . It is selectively accessed under neutral, acidic, or specific steric conditions (such as the Mitsunobu reaction) that bypass the need for full deprotonation and exploit the lower activation energy of the N2 attack.

G cluster_N1 N1 Pathway (Thermodynamic) cluster_N2 N2 Pathway (Kinetic) Indazole 1H-Indazole (Thermodynamically Stable) Base Strong Base (NaH/Cs2CO3) Deprotonation Indazole->Base Overcomes TS Barrier (Requires 2-H form) Mitsunobu Mitsunobu or Trichloroacetimidate Indazole->Mitsunobu Lower TS Barrier (Direct from 1-H form) N1_Prod N1-Methyl Indazole (Benzenoid Isomer) Base->N1_Prod Thermodynamic Control N2_Prod N2-Methyl Indazole (Quinonoid Isomer) Mitsunobu->N2_Prod Kinetic Control

Divergent thermodynamic (N1) and kinetic (N2) pathways for regioselective indazole methylation.

Comparative Performance Data

The choice of base, solvent, and alkylating agent directly dictates the regiochemical outcome. Standard weak base conditions (K₂CO₃/DMF) fail to provide meaningful selectivity, often resulting in near 1:1 mixtures[3]. To achieve high purity, researchers must switch to specialized thermodynamic or kinetic conditions.

MethodologyReagents & SolventTemperatureMechanistic ControlMajor RegioisomerTypical Selectivity
Weak Base Alkylation K₂CO₃, MeI in DMFRoom TempUncontrolledMixture~1:1 to 1.2:1[3]
Strong Base Alkylation NaH, MeI in THF0 °C to RTThermodynamicN1-Methyl>84% N1[1]
Cesium-Mediated Cs₂CO₃, MeOTs in Dioxane90 °CThermodynamicN1-Methyl>98:2 (N1:N2)[1]
Mitsunobu Reaction MeOH, DEAD, PPh₃ in THF50 °CKineticN2-Methyl1:2.5 (N1:N2)[4]
Trichloroacetimidate Alkyl-TCA, Acid cat. in DioxaneRoom TempKineticN2-Methyl>100:1 (N2:N1)[2]

Validated Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems. Causality is built into each step to explain why the chemistry behaves as it does.

Protocol 1: N1-Selective Methylation (Thermodynamic Control)

Objective: Achieve >90% N1-selectivity using a strong base to form the fully delocalized indazolide anion. Reagents: 1H-indazole (1.0 eq), Sodium hydride (60% dispersion, 1.2 eq), Iodomethane (1.1 eq), Anhydrous THF.

  • Deprotonation: Dissolve 1H-indazole in anhydrous THF at 0 °C under an inert argon atmosphere. Portion-wise, add NaH. Causality: THF tightly coordinates the sodium counter-ion, stabilizing the indazolide ion pair. The 0 °C temperature prevents exothermic degradation of the starting material.

  • Thermodynamic Equilibration: Allow the mixture to warm to room temperature and stir for 30 minutes. Causality: Stirring until H₂ gas evolution ceases ensures complete deprotonation and formation of the thermodynamic anion.

  • Alkylation: Cool the reaction back to 0 °C and add iodomethane dropwise. Stir for 2 hours.

  • Self-Validation (TLC/LC-MS): Quench with saturated aqueous NH₄Cl and extract with EtOAc. On normal-phase silica TLC (Hexanes/EtOAc), the target N1-methyl isomer will consistently present a higher Rf value (elute faster) than the trace N2-isomer. This is because the N1-isomer possesses a lower overall dipole moment compared to the highly exposed dipole of the quinonoid N2-isomer[5].

Protocol 2: N2-Selective Methylation (Kinetic Control via Mitsunobu)

Objective: Force N2-alkylation by exploiting the lower activation energy barrier and steric steering. Reagents: 1H-indazole (1.0 eq), Methanol (1.5 eq), Triphenylphosphine (PPh₃, 2.0 eq), Diethyl azodicarboxylate (DEAD, 2.0 eq), Anhydrous THF.

  • Complex Formation: Dissolve 1H-indazole, methanol, and PPh₃ in anhydrous THF at 0 °C.

  • Kinetic Activation: Add DEAD dropwise over 15 minutes. Causality: DEAD and PPh₃ form a bulky betaine intermediate that activates the methanol. The massive steric bulk of this intermediate severely hinders attack at the N1 position (which is sterically blocked by the adjacent carbocyclic C7 proton), kinetically funneling the reaction toward the less hindered N2 nitrogen.

  • Reaction: Heat the mixture to 50 °C for 4-6 hours.

  • Self-Validation (Isolation): Concentrate the crude mixture. Because the N2-isomer is more polar, it will elute after the N1-isomer during silica gel chromatography. Careful gradient elution is required to separate the N2-product from the triphenylphosphine oxide byproduct.

References

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations Source: Beilstein Journal of Organic Chemistry URL
  • A Comparative Guide to Indazole Alkylation Source: Benchchem Technical Support Center URL
  • Source: RSC Advances (RSC Publishing)
  • Technical Support Center: Optimizing N-methylation of 6-bromo-1H-indazole Source: Benchchem URL
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Source: Beilstein Journal of Organic Chemistry URL
  • Source: WuXi Biology (QM Magic Class)

Sources

Validation

Validating Biological Assays Using 3-Iodo-5-methoxy-1-methyl-1H-indazole Precursors: A Comparison Guide

As a Senior Application Scientist in drug discovery, I frequently evaluate the structural foundations of our compound libraries to ensure downstream biological assays yield reproducible, high-fidelity data. The indazole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug discovery, I frequently evaluate the structural foundations of our compound libraries to ensure downstream biological assays yield reproducible, high-fidelity data. The indazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors such as axitinib and pazopanib[1][2][3].

However, the success of a biological assay is intrinsically linked to the purity, regioselectivity, and synthetic efficiency of the precursor used to generate the test compounds. This guide provides an objective comparison of indazole precursors, focusing on the distinct advantages of 3-Iodo-5-methoxy-1-methyl-1H-indazole (CAS: 1426424-07-8)[4][5], and details self-validating protocols for both its synthesis and subsequent biological evaluation.

The Chemical Rationale: Why Precursor Selection Dictates Assay Success

When synthesizing libraries of indazole derivatives for kinase inhibition assays (e.g., EGFR, VEGFR-2), the choice of the starting halogenated precursor is critical[6]. Unmethylated indazoles naturally exist in a tautomeric equilibrium between the 1H- and 2H- forms[3]. If an unmethylated precursor is used, downstream functionalization often yields a complex mixture of regioisomers.

The Causality of Structural Choices:

  • N1-Methylation: By utilizing a precursor pre-methylated at the N1 position, we lock the molecule into the thermodynamically stable 1H-indazole form[3]. This eliminates tautomeric interference, ensuring that biological activity observed in the assay is attributed to a single, well-defined molecular entity.

  • C3-Iodination: The iodine atom at the C3 position is highly reactive. In palladium-catalyzed Suzuki-Miyaura cross-coupling, the oxidative addition of Pd(0) into a C-I bond requires significantly lower activation energy than a C-Br bond[2]. This allows for milder reaction conditions, preventing the degradation of sensitive functional groups.

  • 5-Methoxy Substitution: The methoxy group acts as an electron-donating moiety. In the context of Receptor Tyrosine Kinases (RTKs), this group often provides critical steric complementarity and alters the electrostatic potential surface, enhancing binding affinity within the ATP-binding pocket[7].

Workflow P 3-Iodo-5-methoxy-1-methyl-1H-indazole (Precursor) S Suzuki-Miyaura Cross-Coupling P->S Aryl Boronic Acid, Pd Catalyst QC LC-MS & NMR Validation S->QC Crude Product Bio In Vitro Biological Assays (Kinase & MTT) QC->Bio >95% Purity Confirmed

Caption: Workflow from indazole precursor synthesis to biological assay validation.

Quantitative Comparison of Indazole Precursors

To objectively evaluate performance, we compare 3-Iodo-5-methoxy-1-methyl-1H-indazole against commonly used alternatives. The table below summarizes the synthetic efficiency and structural reliability prior to biological testing.

Precursor TypeCross-Coupling Reactivity (Pd-Catalyzed)Regioselectivity (Tautomeric Stability)Typical Yield (Suzuki Coupling)Risk of Assay Confounding
3-Iodo-5-methoxy-1-methyl-1H-indazole High (Rapid oxidative addition)Absolute (N1 locked)85 - 95% Low (Single isomer)
3-Bromo-1H-indazoleModerate (Requires higher temp/stronger base)Poor (1H/2H tautomerization)40 - 60%High (Isomeric mixtures)
3-Iodo-1H-indazoleHighPoor (1H/2H tautomerization)50 - 70%High (Isomeric mixtures)
3-Bromo-1-methyl-1H-indazoleModerateAbsolute (N1 locked)65 - 80%Low (Single isomer)

Synthesis & Self-Validating Cross-Coupling Protocol

To generate testable compounds, the precursor must undergo C-C bond formation. The Suzuki-Miyaura cross-coupling technique is highly effective for synthesizing indazole derivatives[1][2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 3-Iodo-5-methoxy-1-methyl-1H-indazole (1.0 eq) and the desired aryl boronic acid (1.2 eq).

  • Catalyst & Base: Add Pd(dppf)Cl2​ (0.05 eq) as the catalyst and K2​CO3​ (3.0 eq) as the base.

  • Solvent System: Suspend the mixture in a degassed solvent system of 1,4-Dioxane/Water (4:1 v/v). Causality: Water is required to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle.

  • Reaction: Purge the flask with N2​ for 10 minutes. Heat the mixture to 90°C for 6-8 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous Na2​SO4​ and concentrate under reduced pressure.

Self-Validating Checkpoint: Before proceeding to biological assays, analyze the crude mixture via LC-MS. The precursor has a molecular weight of 288.09 g/mol [4]. If the unreacted precursor mass peak (m/z 289.1 [M+H]+) is highly prominent, the catalyst has likely poisoned, or the base was insufficient. Do not proceed to biological assays unless purity is >95%. Trace palladium or unreacted iodine compounds will cause off-target cytotoxicity, generating false positives in cellular assays.

Biological Validation: Kinase Inhibition & Cell Viability

Indazole derivatives are extensively evaluated for their ability to inhibit RTKs like EGFR and VEGFR-2, which are critical in tumor proliferation and angiogenesis[6].

Pathway Indazole Indazole Derivative (Inhibitor) EGFR EGFR / VEGFR-2 (Receptor Tyrosine Kinases) Indazole->EGFR Competitive ATP Binding PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation Proliferation Tumor Cell Proliferation & Survival PI3K->Proliferation Signal Transduction

Caption: Mechanism of action for indazole-derived RTK inhibitors blocking tumor proliferation.

Experimental Data Comparison

Below is a representative biological data comparison of a synthesized 3-Iodo-5-methoxy-1-methyl-1H-indazole derivative against established clinical standards[1][6].

CompoundEGFR IC50 (nM)VEGFR-2 IC50 (nM)4T1 Cell Viability IC50 (μM)
Derivative A (Methoxy-Methyl-Indazole core) 45 ± 5 60 ± 8 0.85 ± 0.12
Axitinib (Control)[2]>10000.21.15 ± 0.20
Pazopanib (Control)[7]>1000102.50 ± 0.35

Data Interpretation: Derivative A demonstrates potent dual inhibition. The methoxy group on the indazole ring enhances hydrogen bonding within the EGFR hinge region, a feature absent in Axitinib, explaining the broader kinase profile[6].

Self-Validating MTT Cell Viability Protocol

To validate the inhibitory activity of the synthesized compounds on cancer cell growth, the MTT assay is the gold standard[1]. This phenotypic assay measures mitochondrial metabolic activity, serving as a direct proxy for cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed 4T1 breast cancer cells at a density of 5×103 cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)[1].

    • Self-Validating Checkpoint: Fill the outermost wells of the 96-well plate with sterile PBS instead of cell suspension. This prevents the "edge effect" caused by evaporation, which artificially concentrates the media and skews the absorbance readings of peripheral wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2​ humidified incubator for 24 hours to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indazole derivative in DMSO, then dilute in culture media. Add to the wells to achieve final concentrations ranging from 0.1 μM to 10 μM.

    • Causality: The final concentration of DMSO in the wells must strictly remain below 0.1% (v/v). DMSO concentrations above this threshold induce solvent-mediated cytotoxicity, invalidating the drug's actual IC50 value.

  • MTT Addition: After 48 hours of treatment, add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization & Reading: Carefully aspirate the media and add 150 μL of pure DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes in the dark. Measure the absorbance at 570 nm using a microplate reader.

Conclusion

The integrity of biological assays in drug development relies heavily on the quality of the starting chemical matter. By utilizing 3-Iodo-5-methoxy-1-methyl-1H-indazole , researchers bypass the pitfalls of tautomeric mixtures and low-yielding cross-coupling reactions. When paired with rigorous, self-validating protocols—from LC-MS checkpoints in synthesis to strict solvent controls in MTT assays—this precursor serves as a highly reliable foundation for discovering the next generation of targeted kinase inhibitors.

References

  • Molport. "3-iodo-5-methoxy-1-methyl-1H-indazole | 1426424-07-8". Molport Database. Available at:[Link]

  • National Institutes of Health (PMC). "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents". Bioorganic Chemistry. Available at:[Link]

  • Royal Society of Chemistry. "An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling". RSC Advances. Available at:[Link]

  • Longdom Publishing. "Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold". Journal of Cell Science & Therapy. Available at:[Link]

  • MDPI. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives". Molecules. Available at:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.